![molecular formula C10H16N2O B2360436 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol CAS No. 2143278-10-6](/img/structure/B2360436.png)
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol
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Overview
Description
The compound “2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol” is a chemical compound that has recently gained interest among scientists. It is also known as 1- { [2- (propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol . The IUPAC name for this compound is 1- ( (2-isopropyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol .
Molecular Structure Analysis
The molecular formula of this compound is C10H16N2O, and it has a molecular weight of 180.251. The InChI code for this compound is 1S/C11H18N2O/c1-9(2)10-12-6-7-13(10)8-11(14)4-3-5-11/h6-7,9,14H,3-5,8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is an oil .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound’s imidazole ring is particularly significant. Imidazole derivatives are known for their wide range of biological activities. They can act as antifungal, antibacterial, and antiviral agents . The presence of the cyclobutan-1-ol group may also contribute to the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.
Pharmacology
In pharmacology, the structural features of this compound suggest potential for development into drugs that can interact with various biological targets. Imidazole rings are found in many pharmaceuticals due to their ability to mimic the structure of peptides and bind to enzyme active sites . This can lead to the development of enzyme inhibitors that have therapeutic applications.
Biochemistry
Biochemically, compounds like 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol can be used as building blocks for more complex molecules. They can be functionalized further to create molecules that interact with specific proteins or DNA sequences, which is useful in the study of biochemical pathways and molecular biology .
Organic Synthesis
In organic synthesis, this compound could serve as an intermediate in the synthesis of more complex imidazole-containing structures. The imidazole ring is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are important in the development of new materials and pharmaceuticals .
Materials Science
Materials science can benefit from the unique properties of imidazole derivatives. They can be used in the creation of new polymers or coatings that have specific characteristics such as thermal stability or electrical conductivity. The cyclobutan-1-ol moiety could influence the material’s physical properties, such as rigidity or flexibility .
Chemical Engineering
In chemical engineering, this compound could be used in process chemistry as a catalyst or a reactant. Its imidazole ring might be involved in catalytic cycles, especially in processes that require the formation of carbon-nitrogen bonds. Additionally, it could be used in the design of new separation processes or in the modification of surfaces to improve interaction with other chemicals .
Future Directions
Imidazole-containing compounds have become an important synthon in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, “2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol” and similar compounds could have potential applications in drug development.
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-11-5-6-12(10)8-3-4-9(8)13/h5-9,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQXSQGWLTXJEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2CCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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